

Alvespimycin hydrochloride clinical trial phase II results

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Compound Focus: Alvespimycin Hydrochloride

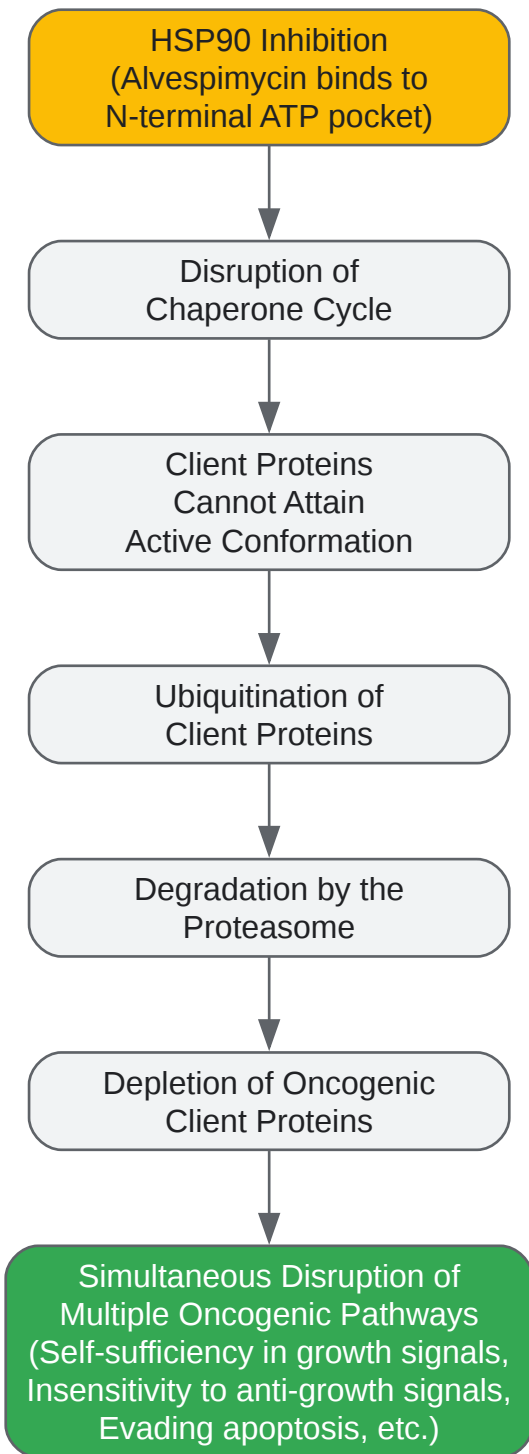
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Alvespimycin at a Glance

Alvespimycin (17-DMAG) is a second-generation, water-soluble heat shock protein 90 (Hsp90) inhibitor investigated as an antitumor agent [1] [2]. Its mechanism of action and key differentiators from the first-generation inhibitor are summarized below.



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Clinical Trial Status and Key Outcomes

The following table consolidates the key clinical findings for alvespimycin from the available scientific literature.

Trial Attribute	Details & Results
Recommended Phase II Dose	80 mg/m ² administered intravenously once weekly [3].
Phase II Status (HER2+ Breast Cancer)	A Phase II clinical trial was initiated but was terminated early for unknown reasons; no results were published [1].

| **Phase I Efficacy Signals** | Clinical activity was observed in a Phase I study in patients with various advanced solid tumors [3] [1]: • **Complete Response**: 1 patient with castration-resistant prostate cancer. • **Partial Response**: 1 patient with melanoma. • **Stable Disease**: Patients with renal cancer and chondrosarcoma. | | **Phase I Safety Profile (at 80 mg/m²)** | The drug was generally well-tolerated at the recommended dose. **Dose-limiting toxicities** occurred at 106 mg/m² and included serious hepatic, renal, and cardiopulmonary events [3] [1]. Common adverse events involved gastrointestinal symptoms (nausea, vomiting), transient liver function test abnormalities, and ocular disturbances (blurred vision) [3] [4]. | | **Pharmacodynamic Evidence** | At 80 mg/m², consistent **HSP90 inhibition** was confirmed in patient blood and tumor cells, demonstrated by [3]: • **Induction of HSP72** (a marker of HSP90 inhibition). • **Depletion of client proteins** (CDK4, LCK). |

Experimental Data and Comparison with Tanespimycin (17-AAG)

The following table compares alvespimycin with the first-generation Hsp90 inhibitor, tanespimycin (17-AAG), based on preclinical and clinical data.

Parameter	Alvespimycin (17-DMAG)	Tanespimycin (17-AAG)
Chemical Class	Geldanamycin derivative (Benzoquinone Ansamycin) [2]	Geldanamycin derivative (Benzoquinone Ansamycin) [2]

Parameter	Alvespimycin (17-DMAG)	Tanespimycin (17-AAG)
Solubility	High water solubility [4] [1]	Poor water solubility; requires special formulation [1]
Oral Bioavailability	Higher [4] [1]	Lower [1]
Metabolic Stability	Increased stability, less extensive metabolism [1]	More susceptible to metabolism [4]

| **Key Preclinical Activity** | • **IC₅₀ for HSP90 binding**: 62 nM [5] • Induces apoptosis in chronic lymphocytic leukemia (CLL) cells at pharmacologically achievable doses (50-500 nM) [5] • Superior potency vs. 17-AAG in CLL cells after 24-48 hr treatment [5] || | **Reported Clinical Toxicity** | Liver function changes, ocular toxicity [3] [4] | Hepatotoxicity, hypersensitivity reactions [1] |

Methodology for Key Pharmacodynamic Assessments

The following experimental protocols are critical for demonstrating the biological activity of Hsp90 inhibitors like alvespimycin in a clinical setting.

- **1. Client Protein Depletion and HSP70 Induction in Peripheral Blood Mononuclear Cells (PBMCs)**
 - **Sample Collection**: PBMCs are isolated from patient blood samples collected before and at multiple time points after alvespimycin infusion (e.g., 24, 48, 96 hours) [3].
 - **Protein Analysis**: Cell lysates are prepared from PBMCs. The levels of specific Hsp90 client proteins (e.g., **CDK4**, **LCK**) and the inducible form of Hsp70 (**HSP72**) are measured via **immunoblotting (Western Blot)** or other immunoassays [3].
 - **Interpretation**: Successful Hsp90 inhibition is confirmed by a statistically significant decrease in client protein levels and a concurrent increase in HSP72 levels compared to pre-dose samples [3].
- **2. Confirmation of Target Inhibition in Tumor Tissue**
 - **Tumor Biopsies**: Paired tumor biopsies are obtained from patients before treatment and after one or more cycles of alvespimycin therapy [3].

- **Immunohistochemistry (IHC):** Tissue sections are stained with antibodies against client proteins (e.g., **CDK4**, **ERBB2**) and HSP72 [3].
- **Interpretation:** A "**Biologically Effective Dose**" (**BED**) is defined as the dose at which Hsp90 inhibition (evidenced by HSP72 induction plus client protein depletion) is detected in tumor samples from the majority of patients (e.g., ≥ 4 out of 5) [3].

Conclusion and Perspective

While the available data on alvespimycin is limited to early-phase trials, it demonstrates the potential of Hsp90 inhibition as an anticancer strategy.

- **Promising Aspect:** Alvespimycin showed a more favorable pharmacological profile than its predecessor and provided proof-of-concept by demonstrating target engagement and clinical activity in some advanced cancers [3] [1].
- **Primary Challenge:** The **termination of its Phase II trial** indicates it likely faced significant hurdles, which could include efficacy, toxicity, or strategic development decisions [1]. The full data from this trial remain undisclosed.

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